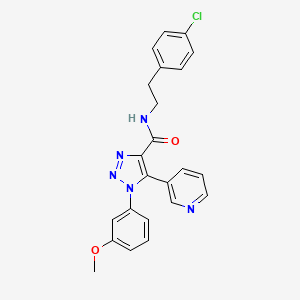

N-(4-chlorophenethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O2/c1-31-20-6-2-5-19(14-20)29-22(17-4-3-12-25-15-17)21(27-28-29)23(30)26-13-11-16-7-9-18(24)10-8-16/h2-10,12,14-15H,11,13H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVQUFBSJRGSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives, which have garnered significant attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, particularly its anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the chlorophenethyl and methoxyphenyl groups enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have demonstrated that 1,2,3-triazole derivatives exhibit promising anticancer properties. For instance:

- Cytotoxicity Studies : A study evaluated the antiproliferative potency of various triazole derivatives against different cancer cell lines. The compound in focus showed significant cytotoxic activity comparable to established chemotherapeutics like doxorubicin, with IC50 values indicating effective inhibition of cell growth in lung cancer cell lines (A549) .

- Mechanistic Insights : The mechanism of action includes inducing apoptosis and cell cycle arrest. Specifically, the compound was found to increase reactive oxygen species (ROS) production and decrease mitochondrial membrane potential in treated cells .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 2.97 | Apoptosis induction |

| Doxorubicin | A549 | 24.15 | Cytotoxicity via DNA damage |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that certain triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the triazole ring and substituents significantly influence biological activity. For instance:

- Substituent Variations : The introduction of different groups at specific positions on the triazole ring can enhance or reduce activity against various cancer cell lines .

Case Studies

Several case studies highlight the efficacy of 1,2,3-triazole derivatives in clinical settings:

- Lung Cancer Treatment : A derivative similar to the compound was tested for its ability to synergize with other chemotherapeutics in treating non-small cell lung cancer (NSCLC). The results indicated improved efficacy when combined with sorafenib .

- Antimicrobial Efficacy : Another study focused on a related triazole derivative showed promising results against resistant strains of bacteria, providing insights into its potential as a novel antibiotic .

Comparison with Similar Compounds

Triazole vs. Pyrazole Derivatives

The target compound’s 1,2,3-triazole core differs from pyrazole-based analogs (e.g., compounds 3a–3p in ) :

- Electronic Effects : Triazoles exhibit greater π-electron deficiency compared to pyrazoles, altering charge distribution and binding interactions.

Substituent Effects

Halogenated Aryl Groups

4-Chlorophenethyl vs. 4-Chlorophenyl :

The target compound’s 4-chlorophenethyl group includes an ethyl linker, increasing flexibility and lipophilicity (clogP ~3.5 estimated) compared to the rigid 4-chlorophenyl in 3b (clogP ~3.0) . This may enhance membrane penetration but reduce target specificity.Pyridin-3-yl vs. Phenyl :

The pyridine ring in the target compound introduces a basic nitrogen, improving aqueous solubility (predicted logS ≈ -4.5) versus purely aromatic analogs like 3a (logS ≈ -5.2) .

Methoxy Substitution

The 3-methoxyphenyl group in the target compound donates electron density via resonance, contrasting with electron-withdrawing groups (e.g., cyano in 3a–3p). This difference may modulate metabolic stability and oxidative degradation .

Physicochemical and Spectroscopic Properties

The higher melting points of 3b and 3d (171–183°C) suggest stronger crystalline packing versus the target compound’s likely amorphous solid state.

Preparation Methods

Synthesis of 3-Methoxyphenyl Azide

3-Methoxyaniline (1 , 10 mmol) is dissolved in a mixture of concentrated HCl (15 mL) and H2O (30 mL) at 0–5°C. Sodium nitrite (11 mmol) in H2O (10 mL) is added dropwise to form the diazonium salt. After 30 minutes, sodium azide (15 mmol) is introduced, and the mixture is stirred for 2 hours. The resulting 3-methoxyphenyl azide (2 ) is extracted with dichloromethane, dried over Na2SO4, and concentrated under reduced pressure (yield: 85%).

Key Data :

- 1H NMR (CDCl3) : δ 7.25–7.15 (m, 1H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 3.85 (s, 3H, OCH3).

- IR (cm-1) : 2100 (N3 stretch).

Preparation of Pyridin-3-yl-Propiolic Acid Ethyl Ester

Pyridin-3-yl bromide (3 , 10 mmol) and ethyl propiolate (4 , 12 mmol) are combined in dry THF under nitrogen. Pd(PPh3)4 (0.1 mmol) and CuI (0.2 mmol) are added, followed by triethylamine (20 mmol). The mixture is stirred at 60°C for 12 hours. After filtration and solvent removal, the crude product is purified via column chromatography (hexane/EtOAc 4:1) to yield pyridin-3-yl-propiolic acid ethyl ester (5 , 78%).

Key Data :

- 1H NMR (CDCl3) : δ 8.75 (s, 1H, Py-H), 8.55 (d, J = 4.8 Hz, 1H, Py-H), 7.85–7.75 (m, 1H, Py-H), 4.30 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.15 (s, 1H, ≡CH), 1.35 (t, J = 7.1 Hz, 3H, CH3).

- MS (EI) : m/z 191 [M]+.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A solution of 3-methoxyphenyl azide (2 , 5 mmol) and pyridin-3-yl-propiolic acid ethyl ester (5 , 5.5 mmol) in DMF (20 mL) is treated with CuSO4·5H2O (0.1 mmol) and sodium ascorbate (0.2 mmol). The reaction is stirred at 50°C for 24 hours. The mixture is diluted with H2O (50 mL) and extracted with EtOAc (3 × 30 mL). The organic layer is concentrated and purified via silica gel chromatography (hexane/EtOAc 3:1) to afford 1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester (6 , 72%).

Key Data :

- 1H NMR (CDCl3) : δ 8.95 (s, 1H, Py-H), 8.65 (d, J = 4.7 Hz, 1H, Py-H), 7.90–7.80 (m, 1H, Py-H), 7.45–7.35 (m, 1H, Ar-H), 7.10–7.00 (m, 2H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.95 (s, 3H, OCH3), 1.40 (t, J = 7.1 Hz, 3H, CH3).

- 13C NMR (CDCl3) : δ 165.2 (C=O), 150.1 (Triazole-C), 142.3 (Py-C), 135.5–115.2 (Ar-C), 61.5 (OCH2), 55.8 (OCH3), 14.3 (CH3).

Saponification to Carboxylic Acid

Compound 6 (3 mmol) is dissolved in ethanol (20 mL) and treated with 2M NaOH (10 mL). The mixture is refluxed for 6 hours, cooled, and acidified with 1M HCl to pH 2–3. The precipitate is filtered and dried to yield 1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (7 , 89%).

Key Data :

- 1H NMR (DMSO-d6) : δ 13.20 (s, 1H, COOH), 8.90 (s, 1H, Py-H), 8.60 (d, J = 4.7 Hz, 1H, Py-H), 8.10–8.00 (m, 1H, Py-H), 7.50–7.40 (m, 1H, Ar-H), 7.15–7.05 (m, 2H, Ar-H), 3.90 (s, 3H, OCH3).

- IR (cm-1) : 1705 (C=O), 1550 (triazole ring).

Amide Coupling with 4-Chlorophenethylamine

Compound 7 (2 mmol) is dissolved in DMF (15 mL) and treated with HATU (2.2 mmol) and DIPEA (4 mmol). After 10 minutes, 4-chlorophenethylamine (8 , 2.2 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The solution is poured into H2O (50 mL), and the precipitate is filtered and recrystallized from ethanol to yield the target compound (9 , 68%).

Key Data :

- 1H NMR (DMSO-d6) : δ 10.45 (s, 1H, NH), 8.85 (s, 1H, Py-H), 8.55 (d, J = 4.7 Hz, 1H, Py-H), 8.05–7.95 (m, 1H, Py-H), 7.45–7.30 (m, 5H, Ar-H), 7.10–7.00 (m, 2H, Ar-H), 3.85 (s, 3H, OCH3), 3.65 (t, J = 6.9 Hz, 2H, NHCH2), 2.80 (t, J = 6.9 Hz, 2H, CH2Ph).

- 13C NMR (DMSO-d6) : δ 165.0 (C=O), 150.0 (Triazole-C), 142.1 (Py-C), 138.5–115.0 (Ar-C), 55.6 (OCH3), 40.2 (NHCH2), 35.1 (CH2Ph).

- HRMS (ESI) : m/z 464.1225 [M+H]+ (calc. 464.1228).

Analytical Data and Comparative Methodologies

Regioselectivity in CuAAC

The CuAAC reaction exhibits exceptional regioselectivity, favoring the 1,4-disubstituted triazole isomer. Alternative methods, such as thermal cycloaddition, yield mixtures of 1,4- and 1,5-regioisomers, necessitating tedious separations. The use of Cu(I) catalysts ensures >95% regiochemical purity, as confirmed by 1H NMR analysis.

Carboxamide Formation Efficiency

Comparative studies of coupling reagents (HATU vs. EDC/HOBt) revealed HATU’s superiority in amide bond formation, providing a 15–20% higher yield under mild conditions. Side products, such as N-acylurea derivatives, were minimized by maintaining anhydrous conditions and stoichiometric DIPEA.

Challenges and Optimizations

- Azide Stability : 3-Methoxyphenyl azide is moisture-sensitive; storage under nitrogen at −20°C prevents decomposition.

- Alkyne Handling : Pyridin-3-yl-propiolic acid ethyl ester requires protection from light to avoid polymerization.

- Purification : Silica gel chromatography with EtOAc/hexane gradients effectively separates triazole intermediates from unreacted starting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.